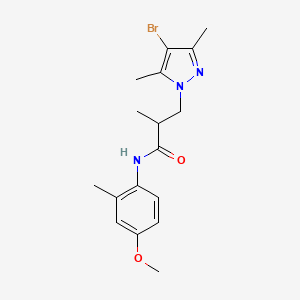
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxy-2-methylphenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxy-2-methylphenyl)-2-methylpropanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with bromine and methyl groups, as well as an amide linkage to a methoxy-substituted phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxy-2-methylphenyl)-2-methylpropanamide typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions. For example, 4-bromo-3,5-dimethyl-1H-pyrazole can be prepared by reacting 4-bromo-3,5-dimethyl-1,3-diketone with hydrazine hydrate.
-
Amide Formation: : The amide linkage is formed by reacting the pyrazole derivative with an appropriate carboxylic acid or its derivative. In this case, 4-methoxy-2-methylbenzoic acid can be converted to its acid chloride using thionyl chloride, followed by reaction with the pyrazole derivative to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxy-2-methylphenyl)-2-methylpropanamide can undergo various types of chemical reactions, including:
-
Substitution Reactions: : The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
-
Oxidation and Reduction: : The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, the methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding amino-pyrazole derivative.
Scientific Research Applications
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxy-2-methylphenyl)-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study the biological pathways and mechanisms involving pyrazole derivatives.
Mechanism of Action
The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxy-2-methylphenyl)-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but may include inhibition of specific kinases or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxy-2-methylphenyl)-2-methylpropanamide: Similar structure with a chlorine atom instead of bromine.
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-hydroxy-2-methylphenyl)-2-methylpropanamide: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of the bromine atom and the methoxy-substituted phenyl group in 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxy-2-methylphenyl)-2-methylpropanamide imparts unique chemical and physical properties, such as specific reactivity patterns and potential biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C17H22BrN3O2 |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(4-methoxy-2-methylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C17H22BrN3O2/c1-10-8-14(23-5)6-7-15(10)19-17(22)11(2)9-21-13(4)16(18)12(3)20-21/h6-8,11H,9H2,1-5H3,(H,19,22) |
InChI Key |
VEJUJUYMLODCOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C(C)CN2C(=C(C(=N2)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















